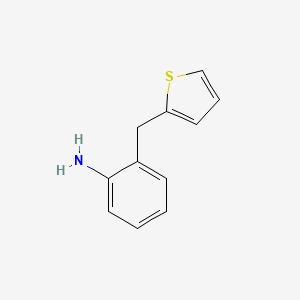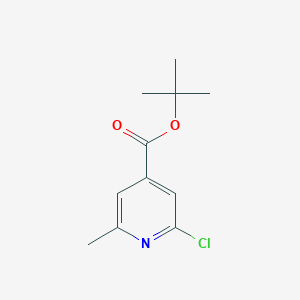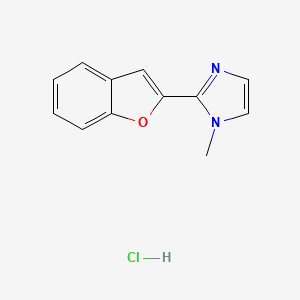![molecular formula C18H13N5O B8679548 5-(5-Methyl-[3,3'-bipyridin]-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole CAS No. 856570-73-5](/img/structure/B8679548.png)
5-(5-Methyl-[3,3'-bipyridin]-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3’-bipyridine is a heterocyclic compound that features a unique combination of pyridine and oxadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and its ability to form complex structures with metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3’-bipyridine typically involves the formation of the oxadiazole ring followed by its coupling with the bipyridine moiety. One common method is the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring . This is followed by a Suzuki-Miyaura coupling reaction to attach the bipyridine unit .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The pyridine and oxadiazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings .
Aplicaciones Científicas De Investigación
5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3’-bipyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3’-bipyridine involves its interaction with specific molecular targets. For example, it can bind to metal ions to form coordination complexes, which can then interact with biological molecules such as proteins and DNA . The pathways involved in its biological activity are still under investigation, but it is believed to modulate various cellular processes through its interactions with these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Imidazole-containing compounds: Widely used in medicinal chemistry for their broad range of biological activities.
Uniqueness
5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3’-bipyridine is unique due to its combination of pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and materials science .
Propiedades
Número CAS |
856570-73-5 |
|---|---|
Fórmula molecular |
C18H13N5O |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
5-(3-methyl-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13N5O/c1-12-9-20-11-14(13-5-4-7-19-10-13)16(12)18-22-17(23-24-18)15-6-2-3-8-21-15/h2-11H,1H3 |
Clave InChI |
IRXSLFUCGOHLTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1C2=NC(=NO2)C3=CC=CC=N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Hydroxypropylamino]quinoline](/img/structure/B8679483.png)





![2-Chloro-5-methyl-thiazolo[4,5-b]pyridine](/img/structure/B8679508.png)



![3-[4-(4-Methoxyphenyl)cyclohexyl]propan-1-ol](/img/structure/B8679525.png)


